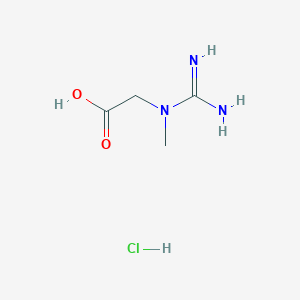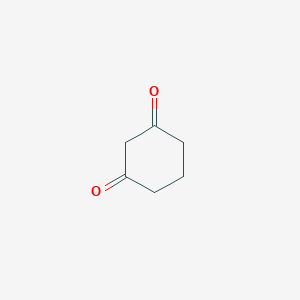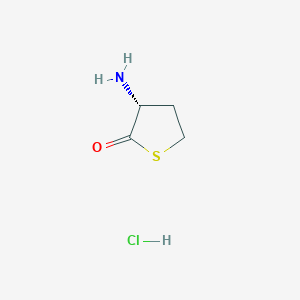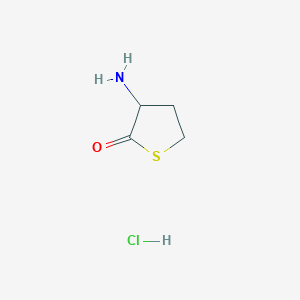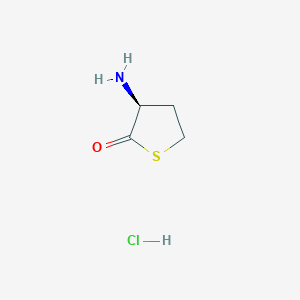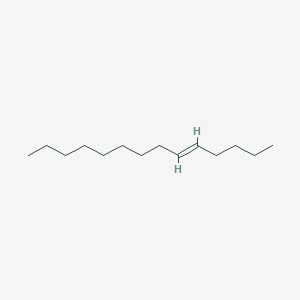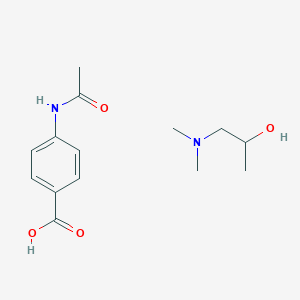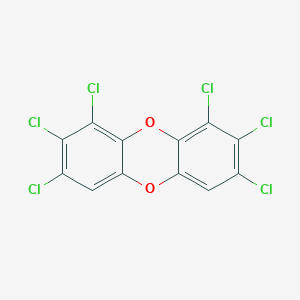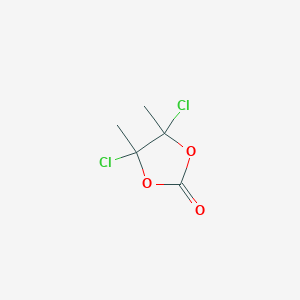
2,3,4,6,7,8-Hexachlorodibenzofuran
准备方法
合成路线和反应条件: 2,3,4,6,7,8-六氯二苯并呋喃可以通过多种化学反应合成,涉及氯化的前体。 一种常见的方法是在受控条件下对二苯并呋喃进行氯化,以达到所需的氯化程度 .
工业生产方法: 2,3,4,6,7,8-六氯二苯并呋喃的工业生产通常涉及高分辨率气相色谱和质谱技术,以确保化合物的纯度和质量 . 这些方法对于以大量的研究和工业应用生产这种化合物至关重要。
化学反应分析
反应类型: 2,3,4,6,7,8-六氯二苯并呋喃会发生各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
常用试剂和条件: 这些反应中常用的试剂包括强氧化剂、还原剂和各种催化剂,以促进反应 .
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化反应可能会产生各种氯化二苯并呋喃衍生物 .
科学研究应用
2,3,4,6,7,8-六氯二苯并呋喃有几个科学研究应用,包括:
5. 作用机理
2,3,4,6,7,8-六氯二苯并呋喃通过几种机制发挥其作用:
与Ah受体结合: 该化合物与芳烃受体(AhR)结合,导致参与异生素代谢的各种基因的激活.
诱导基因表达: 它诱导I期和II期异生素代谢酶的表达,如CYP1A1和CYP1A2.
破坏细胞过程: 它可以破坏细胞周期调节和其他细胞过程,可能导致毒性作用.
类似化合物:
- 2,3,7,8-四氯二苯并呋喃
- 1,2,3,7,8-五氯二苯并呋喃
- 1,2,3,4,7,8-六氯二苯并呋喃
- 1,2,3,6,7,8-六氯二苯并呋喃
- 1,2,3,7,8,9-六氯二苯并呋喃
- 1,2,3,4,6,7,8-七氯二苯并呋喃
- 八氯二苯并呋喃
独特性: 2,3,4,6,7,8-六氯二苯并呋喃的独特性在于其独特的氯化模式,这会影响其化学性质和生物活性。 其高度氯化使其在环境中更持久,并且可能比氯化程度较低的同系物毒性更大 .
作用机制
2,3,4,6,7,8-Hexachlorodibenzofuran exerts its effects through several mechanisms:
Binding to the Ah Receptor: This compound binds to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism.
Induction of Gene Expression: It induces the expression of phase I and II xenobiotic metabolizing enzymes, such as CYP1A1 and CYP1A2.
Disruption of Cellular Processes: It can disrupt cell-cycle regulation and other cellular processes, potentially leading to toxic effects.
相似化合物的比较
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2,3,7,8-Pentachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 1,2,3,6,7,8-Hexachlorodibenzofuran
- 1,2,3,7,8,9-Hexachlorodibenzofuran
- 1,2,3,4,6,7,8-Heptachlorodibenzofuran
- Octachlorodibenzofuran
Uniqueness: 2,3,4,6,7,8-Hexachlorodibenzofuran is unique due to its specific pattern of chlorination, which affects its chemical properties and biological activity. Its high degree of chlorination makes it more persistent in the environment and potentially more toxic compared to less chlorinated congeners .
属性
IUPAC Name |
2,3,4,6,7,8-hexachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHLACQOVXINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052276 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60851-34-5 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60851-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060851345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,6,7,8-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMR03169ES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can we identify 2,3,4,6,7,8-Hexachlorodibenzofuran analytically?
A1: High-resolution analytical techniques are crucial for identifying and quantifying this compound. One method is Gas Chromatography/Matrix Isolation/Fourier Transform Infrared (GC/MI/FT-IR) spectroscopy. This technique provides reference-quality spectra, enabling the identification of this compound within complex mixtures. []
Q2: What is the significance of this compound's presence in Triclosan?
A2: The detection of this compound in Triclosan samples raises concerns due to its classification as a dioxin-like pollutant. [] The presence of this compound, along with other PCDD/Fs congeners, suggests potential contamination during the Triclosan production process. [] This highlights the need for further investigation into Triclosan manufacturing practices and their potential environmental and health impacts.
Q3: How sensitive is the detection of this compound using GC/MI/FT-IR?
A3: GC/MI/FT-IR exhibits remarkable sensitivity in detecting this compound, with instrumental detection limits falling within the picogram to low nanogram range. [] This high sensitivity underscores the technique's value in monitoring trace levels of this compound in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


